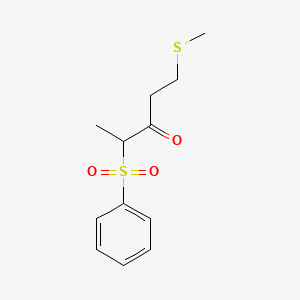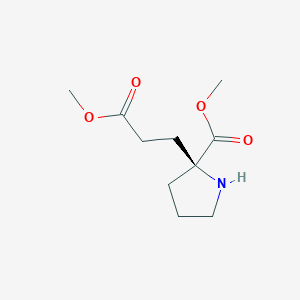
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate is an organic compound with the molecular formula C9H15NO4. It is a derivative of proline, an amino acid, and contains a methoxy group and an oxopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate typically involves the esterification of 2-(3-methoxy-3-oxopropyl)-D-proline. The reaction is carried out under acidic conditions using methanol as the solvent. The process involves the following steps:
Activation of the carboxyl group: The carboxyl group of 2-(3-methoxy-3-oxopropyl)-D-proline is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated carboxyl group reacts with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and oxopropyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-methoxy-3-oxopropyl)-L-prolinate: A stereoisomer with similar chemical properties but different biological activity.
Ethyl 2-(3-methoxy-3-oxopropyl)-D-prolinate: An ethyl ester derivative with slightly different reactivity.
Methyl 2-(3-hydroxy-3-oxopropyl)-D-prolinate: A hydroxylated derivative with different chemical and biological properties.
Uniqueness
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
CAS No. |
863133-04-4 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl (2S)-2-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-14-8(12)4-6-10(9(13)15-2)5-3-7-11-10/h11H,3-7H2,1-2H3/t10-/m0/s1 |
InChI Key |
USRGYAHSBXUHEP-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)CC[C@@]1(CCCN1)C(=O)OC |
Canonical SMILES |
COC(=O)CCC1(CCCN1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
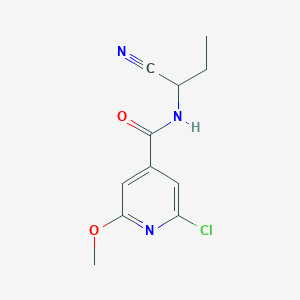
![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
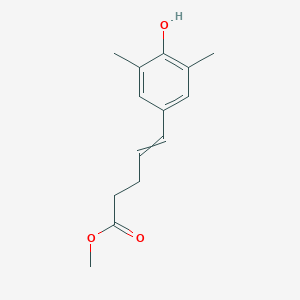
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
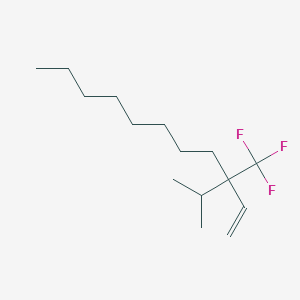
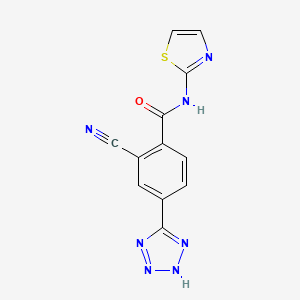

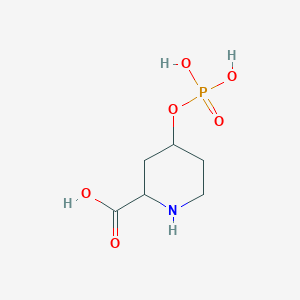
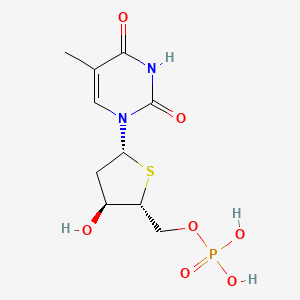
![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)

